2,6-DIMETHOXY-4-{1H-PHENANTHRO[9,10-D]IMIDAZOL-2-YL}PHENOL
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Overview
Description
2,6-Dimethoxy-4-{1H-phenanthro[9,10-d]imidazol-2-yl}phenol is a complex organic compound that belongs to the class of phenanthroimidazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-{1H-phenanthro[9,10-d]imidazol-2-yl}phenol typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethoxyphenol with phenanthro[9,10-d]imidazole derivatives under acidic or basic conditions . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like p-toluenesulfonic acid (PTSA) or potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-{1H-phenanthro[9,10-d]imidazol-2-yl}phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols
Scientific Research Applications
2,6-Dimethoxy-4-{1H-phenanthro[9,10-d]imidazol-2-yl}phenol has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent fluorescence properties.
Fluorescent Probes: It serves as a fluorescent probe in biological imaging and sensing applications.
Medicinal Chemistry: The compound exhibits potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-4-{1H-phenanthro[9,10-d]imidazol-2-yl}phenol involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence due to its conjugated structure, which allows for efficient absorption and emission of light.
Biological Activity: In medicinal applications, the compound interacts with cellular targets, leading to the inhibition of specific enzymes or signaling pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
- 5-(Diphenylamino)-2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
- 5-(Diphenylamino)-2-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenol
- 5-(Diphenylamino)-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol
Uniqueness
2,6-Dimethoxy-4-{1H-phenanthro[9,10-d]imidazol-2-yl}phenol is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. The presence of methoxy groups enhances its solubility and fluorescence characteristics compared to other similar compounds .
Properties
IUPAC Name |
2,6-dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-27-18-11-13(12-19(28-2)22(18)26)23-24-20-16-9-5-3-7-14(16)15-8-4-6-10-17(15)21(20)25-23/h3-12,26H,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVKZOXWQFAEOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=NC3=C(N2)C4=CC=CC=C4C5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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